molecular formula C13H22ClNO2S B589930 2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride CAS No. 868738-44-7

2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride

Cat. No. B589930
CAS RN: 868738-44-7
M. Wt: 291.834
InChI Key: ZKVCWPPXXYVULN-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride, also known as 2C-T-4, is a psychedelic phenethylamine of the 2C family . It is a DEA Schedule I controlled substance, indicating that it has no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse .


Molecular Structure Analysis

The molecular formula of this compound is C13H22ClNO2S . The InChI code is InChI=1S/C13H21NO2S.ClH/c1-9(2)17-13-8-11(15-3)10(5-6-14)7-12(13)16-4;/h7-9H,5-6,14H2,1-4H3;1H .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 291.84 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 291.1059778 g/mol .

Scientific Research Applications

Metabolic and Pharmacokinetic Studies

  • Metabolic Pathways in Rats : Studies have shown that 2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride undergoes various metabolic pathways in rats. This includes sulfoxidation, N-acetylation, hydroxylation of the propyl side chain, deamination, and S-dealkylation, indicating complex metabolic transformations in living organisms (Kanamori et al., 2016).

  • Toxicological Detection : The compound's metabolites have been detected in rat urine using gas chromatography-mass spectrometry, which is important for toxicological studies and understanding the excretion profile of the drug (Theobald et al., 2005).

Pharmacological Effects and Binding Properties

  • Functional Selectivity at Receptors : Research indicates that 2,5-dimethoxyphenethylamine derivatives, including 2,5-Dimethoxy-4-(isopropylthio)phenethylamine, show varying degrees of agonism at the 5-HT2A and 5-HT2C serotonin receptors. This functional selectivity is significant for understanding their pharmacological effects (Moya et al., 2007).

  • Neurotoxicity Studies : Investigations into the neurotoxicity of 2,5-dimethoxy-substituted phenethylamines in monoaminergic neurons have shown significant cytotoxic effects. This research is pivotal in understanding the potential risks associated with the use of these substances (Asanuma et al., 2020).

Analytical and Forensic Applications

  • Analytical Detection Techniques : Capillary electrophoresis and fluorescence detection have been used to optimize the separation and detection of phenethylamine designer drugs, including 2,5-Dimethoxy-4-(isopropylthio)phenethylamine. These techniques are crucial for accurate identification and quantification in forensic analyses (Tsai et al., 2006).

  • Distinguishing Isomers : Research has focused on establishing retention indices and ion ratios to distinguish between positional isomers of phenethylamine derivatives. This is essential for forensic analysis and the accurate identification of specific compounds (Davidson et al., 2019).

Safety and Hazards

2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride is a DEA Schedule I controlled substance, indicating that it has a high potential for abuse and lacks accepted safety for use under medical supervision .

Mechanism of Action

Target of Action

The primary targets of 2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride, also known as 2C-T-4, are the human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and sensory perception.

Mode of Action

2C-T-4 interacts with its targets, the 5-HT2A and 5-HT2C receptors, by binding to these receptors and activating them . This activation leads to a series of intracellular events that result in the modulation of neuronal activity and neurotransmission.

Biochemical Pathways

The activation of 5-HT2A and 5-HT2C receptors by 2C-T-4 affects the serotoninergic pathways in the brain . The downstream effects of this activation include changes in mood, perception, and cognition.

Result of Action

There is a case report of 2c-t-4 causing acute psychosis , suggesting that the compound can have significant effects on mental state and behavior. More research is needed to fully understand the molecular and cellular effects of 2C-T-4’s action.

properties

IUPAC Name

2-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S.ClH/c1-9(2)17-13-8-11(15-3)10(5-6-14)7-12(13)16-4;/h7-9H,5-6,14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVCWPPXXYVULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C(=C1)OC)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868738-44-7
Record name 2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868738447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2C-T-4 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NV39W52A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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